molecular formula C20H18ClNNa2O7 B031374 Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate CAS No. 138908-40-4

Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate

Cat. No. B031374
M. Wt: 465.8 g/mol
InChI Key: FUZBPOHHSBDTJQ-CFOQQKEYSA-L
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Description

Synthesis Analysis

The synthesis of complex molecules like Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate involves multi-step chemical reactions. Studies on similar compounds have demonstrated various synthesis strategies, including rhodium-catalyzed reactions, which are crucial for forming specific molecular structures. For example, rhodium-catalyzed acyl-transfer reactions between benzyl ketones and thioesters have been explored for the synthesis of unsymmetric ketones, showcasing the versatility of rhodium catalysts in complex organic synthesis (Arisawa et al., 2012).

Molecular Structure Analysis

The molecular structure of a compound dictates its physical and chemical properties. X-ray crystallography and density functional theory (DFT) calculations are common methods used to determine and analyze the molecular structure. These techniques provide detailed insights into the molecule's geometry, bond lengths, angles, and overall conformation. Studies such as the structural analysis of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole have utilized these methods to elucidate complex molecular structures (Șahin et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of a compound are influenced by its molecular structure. Reactions such as rhodium-catalyzed cyclization of o-alkynyl phenols and anilines demonstrate the compound's reactivity and potential for forming benzofurans or indoles in one pot with good to excellent yields (Isono & Lautens, 2009). These reactions highlight the compound's versatility in synthetic chemistry.

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior under different conditions. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often used to study these properties. Although specific studies on Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate's physical properties were not found, similar compounds have been analyzed to understand their stability and phase transitions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and degradation pathways, are essential for applications in material science, pharmaceuticals, and other fields. Studies on related compounds, such as the synthesis and properties of Disodium (2-Undecyl-1,3-Dioxane-5,5-Diyl)-Dicarboxylate, provide insights into the behavior of similar chemical structures under various chemical reactions (Xian, 2002).

Scientific Research Applications

  • Diazoxide in Obesity and Diabetes Treatment : Diazoxide lowers insulin and restores α 3-adrenergic receptor function in diet-induced obesity and diabetes (Surwit et al., 2000).

  • Gastric Mucosal Enhancement : It enhances gastric mucosal blood flow, which could be beneficial for preventing certain types of ulcers (Kuratani, Kodama, & Yamaguchi, 1994).

  • Improving Metabolic Rate and Reducing Abdominal Fat : As a beta3-adrenoceptor agonist, it reduces abdominal fat and increases the resting metabolic rate significantly in rats (Ghorbani, Claus, & Himms-Hagen, 1997).

  • Effects on Bladder Micturition Reflex : This compound acts on the detrusor muscle to increase urine storage in spontaneously hypertensive rats (Leon et al., 2008).

  • Relaxation of Lower Esophageal Sphincter Muscle : It induces relaxation of the lower esophageal sphincter smooth muscle, which could have implications in gastroesophageal reflux disease management (Sarma et al., 2003).

  • Effect on Internal Anal Sphincter Muscle : The compound causes potent relaxation of the internal anal sphincter smooth muscle, partly through nitric oxide release (Banwait & Rattan, 2003).

Future Directions

Given its promising role as an antidiabetic and antiobesity agent, future research could focus on further exploring its therapeutic potential .

properties

IUPAC Name

disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2/t11-,15+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZBPOHHSBDTJQ-CFOQQKEYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NC[C@@H](C3=CC(=CC=C3)Cl)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNNa2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041004
Record name Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate

CAS RN

138908-40-4
Record name Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138908404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CL-316243
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF9MRO9QWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate

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